molecular formula C36H53Cl2NO4 B163459 Chlorambucil-arachidonic acid conjugate CAS No. 130676-89-0

Chlorambucil-arachidonic acid conjugate

Cat. No.: B163459
CAS No.: 130676-89-0
M. Wt: 634.7 g/mol
InChI Key: VUFNLQXQSDUXKB-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorambucil-arachidonic acid conjugate is a hybrid molecule that combines the properties of chlorambucil, a well-known anticancer drug, with arachidonic acid, a polyunsaturated fatty acid. This conjugate aims to enhance the therapeutic efficacy and reduce the side effects associated with chlorambucil by improving its solubility and targeting capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorambucil-arachidonic acid conjugate typically involves the conjugation of chlorambucil with arachidonic acid through an amidation reaction. This process can be carried out using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorambucil-arachidonic acid conjugate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the this compound, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of chlorambucil-arachidonic acid conjugate involves the alkylation of DNA by the chlorambucil moiety, leading to the disruption of DNA replication and cell death. The arachidonic acid component enhances the targeting of cancer cells by exploiting their increased uptake of fatty acids. This dual mechanism results in improved therapeutic outcomes and reduced toxicity .

Comparison with Similar Compounds

Biological Activity

Chlorambucil, a well-established alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas, has been conjugated with arachidonic acid to enhance its therapeutic efficacy and reduce associated side effects. This article delves into the biological activity of the chlorambucil-arachidonic acid conjugate, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other compounds.

Overview of this compound

The this compound is synthesized through an amidation reaction between chlorambucil and arachidonic acid, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions. This hybrid molecule aims to leverage the properties of both components: chlorambucil's cytotoxicity against cancer cells and arachidonic acid's role in enhancing cellular uptake and targeting capabilities.

The mechanism of action for the this compound involves:

  • DNA Alkylation : The chlorambucil moiety alkylates DNA, leading to disruption in DNA replication and triggering cell death.
  • Enhanced Targeting : The arachidonic acid component promotes selective uptake by cancer cells, which often have elevated fatty acid absorption compared to normal cells. This dual mechanism contributes to improved therapeutic outcomes while minimizing toxicity to normal tissues .

Comparative Cytotoxicity

Cytotoxicity assays have demonstrated that the this compound exhibits enhanced selectivity towards neoplastic cells compared to quiescent lymphocytes. In vitro studies showed that this conjugate was equally or more toxic against human lymphoma cell lines than either chlorambucil or arachidonic acid alone. Notably, it displayed significantly reduced toxicity towards non-activated lymphocytes .

CompoundIC50 (µM)Target CellsSelectivity
Chlorambucil>130Various cancer cell linesLow
This compound19.39 - 67.90Lymphoma cell linesHigh
Chlorambucil-Oleic Acid ConjugateHigher than chlorambucil aloneVarious cell typesLow

Case Studies

  • Study on Lymphoma Cell Lines :
    A study assessed the cytotoxic effects of the this compound on mitogen-activated lymphocytes and lymphoma cell lines. Results indicated that the conjugate was toxic at all tested concentrations against lymphoma cells while sparing normal non-activated lymphocytes, highlighting its potential as a targeted therapeutic agent .
  • Mechanistic Insights :
    Research has shown that the conjugation of chlorambucil with polyunsaturated fatty acids like arachidonic acid enhances selectivity due to differences in fatty acid metabolism between cancerous and normal cells. This metabolic pathway exploitation results in a higher accumulation of the drug within malignant cells .

Future Directions and Applications

The unique properties of the this compound suggest several promising avenues for future research:

  • Combination Therapies : Investigating its use in combination with other chemotherapeutic agents or targeted therapies to enhance overall efficacy.
  • In Vivo Studies : Conducting animal studies to validate in vitro findings and assess pharmacokinetics, biodistribution, and therapeutic outcomes.
  • Further Modifications : Exploring additional modifications to improve solubility, stability, and targeting capabilities.

Q & A

Basic Research Questions

Q. What enzymatic pathways influence the metabolism and detoxification of chlorambucil, and how might arachidonic acid conjugation alter these pathways?

Chlorambucil is primarily metabolized by glutathione transferase Pi (GST P1-1), which catalyzes its conjugation with glutathione (GSH) to form inactive metabolites. Structural studies reveal that chlorambucil binds non-productively to the GST active site in the absence of GSH, potentially sequestering the drug under low GSH conditions . Conjugation with arachidonic acid may alter substrate specificity or binding kinetics due to the fatty acid’s amphipathic properties. Researchers should employ in vitro kinetic assays with recombinant GST variants and LC-MS-based metabolite profiling to compare the enzymatic processing of the conjugate versus free chlorambucil .

Q. What analytical methodologies are recommended for characterizing chlorambucil-arachidonic acid conjugates?

Liquid chromatography-mass spectrometry (LC-MS) is critical for structural elucidation and purity assessment. For example, LC-MS can detect isomer-specific differences in conjugates, such as constitutional isomers arising from divergent synthetic pathways (e.g., α- vs. γ-DABA turn units in polyamide conjugates) . Coupled with bioinformatics tools, this technique can also map metabolic byproducts and quantify arachidonic acid-derived metabolites . Additionally, crystallography studies (as in GST P1-1 structural analyses) are essential to confirm productive vs. non-productive binding modes .

Advanced Research Questions

Q. How do structural modifications in chlorambucil-arachidonic acid conjugates impact cytotoxicity and target specificity?

Subtle structural changes, such as linker length or turn-unit configuration, significantly affect biological activity. For instance, polyamide-chlorambucil conjugates with α-DABA turn units (1R-Chl) exhibit reduced toxicity compared to γ-DABA variants (2R-Chl) in murine models, likely due to altered DNA alkylation efficiency . To evaluate such effects, researchers should conduct:

  • Comparative cytotoxicity assays (e.g., IC50 determinations across cancer cell lines like SW620 or MCF-7) .
  • DNA-protein cross-linking studies using techniques like SDS-PAGE and HPLC-ESI-MS/MS to identify adduct formation (e.g., AGT-DNA cross-links induced by chlorambucil) .

Q. What experimental strategies resolve contradictions in conjugate efficacy across preclinical models?

Discrepancies in toxicity or efficacy (e.g., divergent outcomes in SW620 xenograft vs. athymic nude mouse models ) often arise from differences in conjugate stability, metabolic clearance, or species-specific GST polymorphisms. To address this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling integrating parameters like protein binding (>99% for chlorambucil) and hepatic metabolism .
  • Use isothermal titration calorimetry (ITC) to compare binding affinities of conjugates across GST allelic variants .
  • Validate findings in 3D tumor spheroids or patient-derived xenografts (PDXs) to better mimic human pathophysiology.

Q. How can nanoparticle-based delivery systems enhance the therapeutic index of chlorambucil-arachidonic acid conjugates?

pH-sensitive gold nanoparticles (AuNPs) functionalized with chlorambucil demonstrate enhanced tumor targeting and controlled drug release in acidic microenvironments (e.g., pH 5.4 vs. 7.2) . Key methodological steps include:

  • Surface functionalization with folic acid for cancer cell targeting.
  • Drug release kinetics analysis using UV-Vis spectroscopy or fluorescence quenching.
  • Cytotoxicity profiling in co-culture systems to assess off-target effects.

Q. Methodological and Data Analysis Considerations

Q. What statistical approaches are recommended for interpreting conflicting data on arachidonic acid’s role in cancer biology?

Arachidonic acid’s dual pro- and anti-tumor effects require rigorous meta-analysis. For example:

  • Apply multivariate regression to correlate lipidomic profiles (e.g., 5-HpETE levels) with clinical outcomes .
  • Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize arachidonic acid metabolites in inflammatory or apoptotic signaling .

Q. How should researchers reconcile discrepancies in conjugate synthesis protocols across laboratories?

The synthesis of constitutional isomers (e.g., 1R-Chl vs. 2R-Chl) highlights the need for standardized characterization:

  • Nuclear magnetic resonance (NMR) spectroscopy to confirm linker chemistry and stereochemistry .
  • High-resolution mass spectrometry (HR-MS) for batch-to-batch consistency checks.
  • Collaborative reproducibility studies adhering to guidelines like the AGREE-II framework for preclinical research .

Properties

IUPAC Name

2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35(40)42-31-32-43-36(41)22-19-20-33-23-25-34(26-24-33)39(29-27-37)30-28-38/h6-7,9-10,12-13,15-16,23-26H,2-5,8,11,14,17-22,27-32H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFNLQXQSDUXKB-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-89-0
Record name Chlorambucil-arachidonic acid conjugate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.